An In-Depth Technical Guide on the Chemical Properties of 3-(4-Methylphenyl)benzaldehyde
An In-Depth Technical Guide on the Chemical Properties of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, physical and spectroscopic properties, a common synthetic route with a detailed experimental protocol, and a discussion of its reactivity and potential applications in drug development. All quantitative data is presented in structured tables for clarity and ease of comparison.
Introduction
3-(4-Methylphenyl)benzaldehyde, also known as 3-(p-tolyl)benzaldehyde or 4'-methylbiphenyl-3-carbaldehyde, is an aromatic aldehyde featuring a biphenyl scaffold. This structural motif is a common core in many biologically active molecules and functional materials. The presence of both an aldehyde group and a biphenyl structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the biphenyl moiety is a recognized pharmacophore. This guide aims to consolidate the available technical information on this compound to support further research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(4-Methylphenyl)benzaldehyde are summarized in the table below. These properties are crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 3-(4-Methylphenyl)benzaldehyde | N/A |
| Synonyms | 3-(p-tolyl)benzaldehyde, 4'-Methylbiphenyl-3-carbaldehyde | N/A |
| CAS Number | 116470-54-3 | N/A |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.25 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 128 °C at 1 Torr | N/A |
| Density | 1.076 g/cm³ | N/A |
| Refractive Index | 1.624 | N/A |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(4-Methylphenyl)benzaldehyde. The following sections provide an overview of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of 3-(4-Methylphenyl)benzaldehyde would be expected to show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons. The aldehydic proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns in the range of 7.0-8.0 ppm. The methyl group protons will appear as a singlet further upfield, typically around 2.4 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals include the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), several signals for the aromatic carbons (generally between 120-150 ppm), and a signal for the methyl carbon (around 20-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-Methylphenyl)benzaldehyde is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aldehyde) | 2850-2750 (often two distinct peaks) |
| C=O stretch (aldehyde) | 1710-1685 |
| C=C stretch (aromatic) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Predicted mass spectral data for 3-(4-Methylphenyl)benzaldehyde is presented below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.09610 |
| [M+Na]⁺ | 219.07804 |
| [M-H]⁻ | 195.08154 |
| [M]⁺ | 196.08827 |
Synthesis
A common and efficient method for the synthesis of 3-(4-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2][3]
General Reaction Scheme
The synthesis involves the coupling of 3-formylphenylboronic acid with 4-bromotoluene or, alternatively, 3-bromobenzaldehyde with 4-methylphenylboronic acid.
Caption: Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize 3-(4-Methylphenyl)benzaldehyde.[4]
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(4-Methylphenyl)benzaldehyde.
Caption: Experimental workflow for synthesis.
Chemical Reactivity
The chemical reactivity of 3-(4-Methylphenyl)benzaldehyde is primarily dictated by the aldehyde functional group and the biphenyl system.
Reactions of the Aldehyde Group
The aldehyde group is highly reactive and can undergo a variety of transformations:
-
Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3-(4-methylphenyl)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [3-(4-methylphenyl)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions such as:
-
Grignard Reactions: Reaction with Grignard reagents (R-MgX) will yield secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form alkenes.
-
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) forms a cyanohydrin.
-
Acetal Formation: Reaction with alcohols in the presence of an acid catalyst forms acetals, which can serve as a protecting group for the aldehyde.
-
-
Condensation Reactions: It can participate in various condensation reactions, such as the aldol condensation (if an enolizable proton is present in the reaction partner) and the Knoevenagel condensation.
Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[5]
Reactions of the Biphenyl System
The biphenyl scaffold is relatively stable.[6] However, the aromatic rings can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents. The aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.
Applications in Drug Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a reactive handle like an aldehyde group on this scaffold makes 3-(4-Methylphenyl)benzaldehyde a valuable starting material for the synthesis of potential therapeutic agents.
Derivatives of 3-arylbenzaldehydes and related structures have been investigated for a range of biological activities, including:
-
Anti-inflammatory and Anti-angiogenic Properties: Certain 3-hydroxybenzaldehyde derivatives have shown vasculoprotective effects and anti-inflammatory properties.[7]
-
Antifungal Activity: Some benzaldehyde derivatives have demonstrated antiaflatoxigenic activity against fungi like Aspergillus flavus.[8]
-
Anticancer Activity: The biphenyl core is present in a number of compounds with cytotoxic properties. The aldehyde can be used to build more complex heterocyclic systems with potential anticancer effects.[9]
The aldehyde functionality allows for the facile introduction of various pharmacophoric groups through reactions like reductive amination to form amines, which can then be further derivatized into amides, sulfonamides, etc., enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Caption: Drug development potential workflow.
Conclusion
3-(4-Methylphenyl)benzaldehyde is a valuable bifunctional molecule with significant potential in organic synthesis and drug discovery. Its chemical properties, characterized by the reactivity of the aldehyde group and the stable biphenyl core, make it a versatile building block for the creation of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and other advanced materials. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.
References
- 1. PubChemLite - 3-(4-methylphenyl)benzaldehyde (C14H12O) [pubchemlite.lcsb.uni.lu]
- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]

